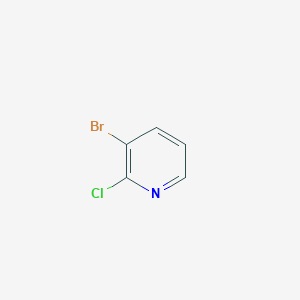

3-Bromo-2-chloropyridine

Beschreibung

Significance and Role in Contemporary Chemical Science

3-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in various fields of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnetascientific.comnbinno.com Its importance stems from the distinct reactivity of the two halogen substituents, bromine and chlorine, which allows for selective chemical transformations. This differential reactivity enables chemists to introduce a variety of functional groups at specific positions on the pyridine ring, facilitating the creation of complex molecules with desired biological activities. thieme-connect.comrsc.org

In medicinal chemistry, this compound is a key intermediate for the synthesis of a range of biologically active compounds. chemimpex.com It is utilized in the development of novel therapeutic agents, including those with potential applications in treating neurological disorders. netascientific.com The compound's structure is also integral to the synthesis of nemertelline (B1230561), a quaterpyridine with interesting biological properties. sigmaaldrich.com

The agricultural industry also benefits from the versatility of this compound. It is a precursor in the manufacturing of fungicides and insecticides, contributing to crop protection and improved agricultural yields. netascientific.comnbinno.comchempanda.com The ability to selectively modify the molecule allows for the design of agrochemicals with enhanced efficacy. netascientific.com

Furthermore, this compound is a valuable reagent in organic synthesis for creating more complex heterocyclic structures. It participates in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic chemistry. researchgate.netambeed.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the molecular frameworks of many drugs and other functional materials. researchgate.net

Overview of Halogenated Pyridine Chemistry

Halogenated pyridines are a class of heterocyclic compounds that play a significant role in organic synthesis and the development of new materials and biologically active molecules. mountainscholar.orgalfa-chemistry.comnih.gov The presence of one or more halogen atoms on the pyridine ring significantly influences its chemical reactivity. Pyridine itself is an electron-deficient aromatic heterocycle, and the introduction of electron-withdrawing halogen atoms further deactivates the ring towards electrophilic aromatic substitution. nih.gov However, this electronic feature makes halogenated pyridines susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key method for their functionalization. ambeed.com

The position of the halogen atom on the pyridine ring dictates the regioselectivity of these reactions. For instance, halogens at the 2- and 4-positions are generally more reactive towards nucleophilic displacement than those at the 3-position. nih.gov This differential reactivity is a cornerstone of synthetic strategies involving halogenated pyridines.

Modern synthetic methods have been developed to achieve selective halogenation of the pyridine ring at various positions. mountainscholar.orgnih.gov These include direct halogenation under harsh conditions, as well as more sophisticated methods involving pyridine N-oxides or directed metalation-halogenation sequences. nih.govnih.gov For example, the use of Zincke imine intermediates allows for the regioselective halogenation of the 3-position of pyridines under mild conditions. alfa-chemistry.comnih.gov

The carbon-halogen bond in halopyridines serves as a versatile handle for a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are extensively used to form new carbon-carbon bonds. thieme-connect.comambeed.com Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. researchgate.net These reactions have significantly expanded the synthetic utility of halogenated pyridines, making them indispensable intermediates in the synthesis of complex organic molecules. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3BrClN | sigmaaldrich.comnih.govfluorochem.co.uk |

| Molecular Weight | 192.44 g/mol | sigmaaldrich.comnih.govfluorochem.co.uk |

| Appearance | Solid, White to cream crystals or powder | fluorochem.co.ukthermofisher.com |

| Melting Point | 52-57 °C | sigmaaldrich.comfluorochem.co.uksigmaaldrich.com |

| CAS Number | 52200-48-3 | sigmaaldrich.comnih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYNIWBNWMFBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351220 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-48-3 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chloropyridine and Derivatives

Conversion of Aminopyridines via Sandmeyer Reactions

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a halide. researchgate.netnih.gov This reaction is particularly useful for the synthesis of 3-bromo-2-chloropyridine. The synthesis can start from 3-amino-2-chloropyridine (B31603), which is then converted to the target molecule. google.com The process involves the diazotization of the amino group with a nitrite (B80452) source, followed by the introduction of the bromine atom using a copper(I) bromide catalyst. nih.gov This method has been shown to be effective for producing various halopyridines. chemicalbook.commdpi.com

A specific example is the synthesis of this compound from 3-amino-2-chloropyridine. google.com In this procedure, 3-amino-2-chloropyridine is treated with hydrobromic acid, followed by the addition of a nitrite source to form the diazonium salt. Subsequent reaction with a bromine source, often in the presence of a copper catalyst, yields this compound. google.com

Table 1: Synthetic Methodologies for this compound

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| C–H Activation | Pyridine (B92270) | Palladium or Copper Catalyst, Halogen Source | High regioselectivity, milder conditions | Catalyst sensitivity, potential for side reactions |

| Zincke Imine Pathway | Pyridine | Activating agent, Halogenating agent, Amine for ring closure | Excellent 3-position selectivity, mild conditions | Multi-step process |

| Sandmeyer Reaction | 3-Amino-2-chloropyridine | Nitrite source (e.g., t-BuONO), Copper(I) bromide | Well-established, good yields | Diazonium salt intermediates can be unstable |

Synthesis from Substituted Pyridines

Conversion of Aminopyridines via Sandmeyer Reactions

Temperature-Dependent Halogen Displacement in Sandmeyer Reactions

The Sandmeyer reaction, a cornerstone in aromatic chemistry for converting amino groups into halides via diazonium salts, is a primary method for synthesizing this compound from 3-amino-2-chloropyridine. Research has demonstrated that this conversion is highly dependent on temperature, with significant implications for product distribution. researchgate.net

Specifically, the diazotization of 3-amino-2-chloropyridine in 48% aqueous hydrobromic acid (HBr), followed by the addition of cuprous bromide (CuBr), yields the desired this compound with high selectivity, but only when the temperature is strictly controlled at low levels. researchgate.net At temperatures between -20°C and -10°C, the reaction proceeds as expected, affording almost exclusively this compound. researchgate.net

However, if the reaction temperature is allowed to rise, an unusual and facile displacement of the chlorine atom by bromide occurs. When the diazotization is performed at 25°C, the major product becomes 2,3-dibromopyridine (B49186), formed alongside the intended this compound. researchgate.net This indicates that at higher temperatures, the reaction pathway shifts to favor nucleophilic substitution of the existing chloro group, a phenomenon attributed to the activation provided by the pyridine nitrogen atom and the specific position of the diazonium intermediate. researchgate.net

| Reaction Temperature (°C) | This compound : 2,3-dibromopyridine Ratio | Reference |

| -30 to -20 | 100 : 0 | researchgate.net |

| -15 to -10 | 4 : 1 | researchgate.net |

| 0 to 5 | 1 : 1 | researchgate.net |

| 25 to 32 | 1 : 2.3 | researchgate.net |

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions provide an alternative route to brominated pyridines, typically by substituting a different halogen, such as chlorine. These reactions are synthetically valuable but can be challenging for aryl halides compared to alkyl halides. nih.gov

One effective method is silyl-mediated halogen exchange. Heating a 2-chloropyridine (B119429) derivative with bromotrimethylsilane (B50905) (TMSBr) can successfully convert it into the corresponding 2-bromopyridine. epfl.ch This process is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the pyridine ring towards nucleophilic attack by the bromide ion. epfl.ch This method is particularly effective for halogens at the 2- and 4-positions of the pyridine ring. epfl.ch

Metal-mediated processes, such as copper-assisted Finkelstein-type reactions, are also employed for halogen exchange on heterocyclic rings. nih.gov While often used to replace bromine with iodine, the principles can be applied to other halogen exchanges. These reactions typically require a metal catalyst to facilitate the substitution, which would otherwise be unfavorable on an aromatic system. nih.gov

Derivatization from Other Halopyridines

The reactivity of the pyridine core allows for the synthesis of various functionalized derivatives from simpler halopyridines.

The introduction of a cyano group onto a pyridine ring is a common derivatization. For the synthesis of cyanopyridines, a particularly effective method involves the cyanation of a pyridine N-oxide. chemicalbook.com This general strategy can be applied to the synthesis of 3-Bromo-2-cyano-5-chloropyridine. The synthesis would begin with the corresponding 3-bromo-5-chloropyridine (B1268422), which is first oxidized to 3-bromo-5-chloropyridine 1-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a base like triethylamine. chemicalbook.com This reaction introduces the cyano group at the 2-position of the pyridine ring. A well-documented example of this method is the synthesis of 3-bromo-2-cyanopyridine (B14651) from 3-bromopyridine-N-oxide, which proceeds with high yield (89%). chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromopyridine-N-oxide | 1. Trimethylsilyl cyanide2. Triethylamine | 3-Bromo-2-cyanopyridine | 89% | chemicalbook.com |

Pyridine sulfonyl chlorides are important intermediates, often used to prepare sulfonamides. The general synthesis of these compounds from an aminopyridine precursor typically proceeds via a diazotization-sulfonylation reaction, a process related to the Sandmeyer reaction. acs.org

An established method for a related compound, 2-chloropyridine-3-sulfonyl chloride, demonstrates the key steps. The synthesis starts with 3-amino-2-chloropyridine, which is diazotized at low temperature (e.g., -5 to 0°C) using sodium nitrite in hydrochloric acid. acs.org The resulting diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, with a copper(I) or copper(II) salt acting as a catalyst, to form the sulfonyl chloride group. acs.org An all-aqueous process for this type of conversion has been developed, offering a practical route to these derivatives. acs.org This general methodology represents the established pathway for producing compounds like this compound-5-sulfonyl chloride from the corresponding 5-amino-3-bromo-2-chloropyridine.

The synthesis of 2-Iodo-3-bromo-5-chloropyridine can be achieved efficiently in a one-step reaction from 2-amino-3-bromo-5-chloropyridine (B1272082). patsnap.com This process avoids the harsh, low-temperature conditions of older two-step methods. google.com The reaction involves treating the aminopyridine with an iodinating agent and a nitrite source in an organic solvent. patsnap.com

In a typical procedure, 2-amino-3-bromo-5-chloropyridine is slowly added to a mixture of elemental iodine, cuprous iodide (CuI), and tert-butyl nitrite in acetonitrile. The reaction is conducted under mild conditions, for instance at 60°C for 2 hours, to afford the target product in good yields. patsnap.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2-Amino-3-bromo-5-chloropyridine | Iodine (I₂), Cuprous Iodide (CuI), tert-Butyl nitrite | Acetonitrile | 60°C, 2 h | 70-71% | patsnap.comgoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like halopyridines to reduce environmental impact and improve efficiency. A key technology in this area is the use of microwave-assisted synthesis. ajrconline.org

Microwave irradiation has been shown to significantly accelerate nucleophilic substitution and cross-coupling reactions on halopyridines, often leading to dramatically reduced reaction times and higher yields compared to conventional heating methods. tandfonline.commdpi.com For instance, reactions that might take several hours under reflux can often be completed in minutes in a microwave reactor. cem.com This technology allows for the use of more environmentally benign solvents, such as ethanol, which can act as both the solvent and a reagent source under microwave conditions, minimizing the need for toxic, high-boiling solvents like DMF or NMP. tandfonline.com

Another green approach is the use of biocatalysis. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, are being developed for the synthesis and modification of pyridine derivatives. Enzymes, such as alcohol dehydrogenases, can perform highly selective transformations under mild, aqueous conditions, offering a sustainable alternative to traditional chemical reagents for certain synthetic steps. While specific enzymatic synthesis of this compound is not widely documented, the application of enzymes in creating functionalized pyridine derivatives is a growing field of research.

Advanced Synthetic Strategies

Beyond the optimization of existing methods, the development of novel and advanced synthetic strategies is crucial for accessing complex molecular architectures. The use of this compound as a versatile intermediate in total synthesis highlights its importance in constructing intricate natural products.

This compound has proven to be an invaluable building block in the total synthesis of several natural products, including the neurotoxin nemertelline (B1230561) and the antitubercular agent floyocidin B. sigmaaldrich.comresearchgate.net

Nemertelline Synthesis:

The total synthesis of nemertelline, a quaterpyridine, has been efficiently achieved in a two-step process utilizing this compound as a starting material. nih.gov A key step involves a regioselective and univocal Suzuki cross-coupling reaction. This reaction is performed on halopyridinyl boronic acids, leading to the formation of 2,2'-dichloro-3,4'-bipyridine (B1354095) on a multigram scale. nih.gov This intermediate is then coupled with an excess of pyridin-3-yl boronic acid to furnish nemertelline. nih.gov The use of this compound allows for a flexible and efficient route to this complex neurotoxin. nih.govsigmaaldrich.com

Floyocidin B Synthesis:

In the total synthesis of (+)-floyocidin B, a natural product with activity against Mycobacterium tuberculosis, derivatives of this compound play a pivotal role. researchgate.netmdpi.com The synthetic strategy involves the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.comresearchgate.net One of the key intermediates, (R)-(4-bromo-6-chloropyridin-3-yl)((2R,3S)-3-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)methyl acetate, is synthesized from a derivative of this compound. nih.gov The synthesis showcases advanced strategies such as selective bromine-lithium exchange and palladium-catalyzed cyclization to construct the complex core of floyocidin B. mdpi.com

Reactivity and Reaction Mechanisms of 3 Bromo 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electronegative halogen substituents, makes 3-bromo-2-chloropyridine reactive towards nucleophilic attack. The positions ortho and para to the nitrogen atom (positions 2 and 4) are particularly activated for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq In this compound, the chlorine atom is at the activated 2-position, making it the primary site for nucleophilic displacement.

Amination Reactions

Amination of this compound can be achieved through SNAr reactions, where an amine acts as the nucleophile, displacing the chlorine atom at the C2 position. This reaction is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. For instance, the reaction of this compound with various amines can lead to the formation of N-substituted 2-amino-3-bromopyridines. nih.govresearchgate.net The amino group in the resulting product enhances its utility as an intermediate for further chemical transformations. chemimpex.com

While palladium catalysis is often employed for C-N bond formation, direct SNAr amination of activated heteroaryl chlorides like 2-chloropyridines can be achieved under certain conditions, sometimes offering a more environmentally friendly alternative. nih.gov However, the reactivity of 2-chloropyridine (B119429) in SNAr reactions is significantly lower than that of more activated substrates like 2-chloropyrimidine. nih.govresearchgate.net The use of flow reactors can facilitate the amination of unactivated 2-chloropyridines by allowing for high temperatures and short reaction times. researchgate.net

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

| This compound | Substituted Aminoethanols | 2-(Substituted amino)-3-bromopyridines | Microwave irradiation, 180°C, 1-2h | Superior to conventional heating | researchgate.net |

| 3-Halo-2-aminopyridines | Primary and Secondary Amines | N3-substituted-2,3-diaminopyridines | Pd-catalyzed C,N-cross coupling | Moderate to good | nih.govresearchgate.net |

Reactions with Oxygen Nucleophiles (e.g., Alkoxylation)

Similar to amination, this compound can undergo SNAr with oxygen nucleophiles, such as alkoxides, to form 2-alkoxy-3-bromopyridines. clockss.orgsci-hub.se These reactions typically involve the displacement of the more labile chlorine atom at the 2-position. For example, the reaction of this compound with sodium methoxide (B1231860) would yield 3-bromo-2-methoxypyridine. The reactivity of halopyridines in SNAr reactions with oxygen nucleophiles can be influenced by the solvent and the nature of the nucleophile. sci-hub.se It has been noted that in some cases of nucleophilic substitution on bromo-chloropyridine derivatives, the reactions can be unselective, leading to mixtures of products. rsc.orgnih.govrsc.org

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

| 3-Bromo-2-pyridone | Alkyl Halides | Bromo-2-alkoxypyridines | Silver carbonate, benzene (B151609) | High | clockss.org |

| 2-Halopyridines | Benzyl alcohol | 2-Benzyloxypyridine | NMP | 81% | sci-hub.se |

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms, providing access to a wide range of substituted pyridines. ambeed.com The differential reactivity of the C-Br and C-Cl bonds often allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. rsc.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. nih.gov In the case of this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond. rsc.org For instance, the Suzuki-Miyaura coupling of a 2-bromo-6-chloropyridine (B1266251) derivative with phenylboronic acid proceeded chemoselectively at the C-Br position. rsc.org However, by modifying the reaction conditions, such as increasing the amount of the boronic acid and the temperature, a double substitution can be achieved. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the selectivity and efficiency of the Suzuki-Miyaura coupling of halopyridines. nih.govrsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (0.9 equiv) | 6-Chloro-2-phenylpyridine C-nucleoside | Pd(PPh3)4, K2CO3, 60°C | 63% | rsc.org |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (3 equiv) | 2,6-Diphenylpyridine C-nucleoside | Pd(PPh3)4, K2CO3, 100°C | 95% | rsc.org |

Heck Coupling Reactions

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. uwindsor.ca this compound and its derivatives can participate in Heck coupling reactions, typically at the more reactive C-Br bond. rsc.orgnih.govrsc.org This allows for the introduction of alkenyl substituents onto the pyridine ring. The efficiency and selectivity of the Heck reaction can be influenced by the catalyst system and reaction conditions. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Bromo-chloro-iodopyridines | TBS-protected deoxyribose glycal | Bromo-chloropyridin-3-yl deoxyribonucleosides | Pd(OAc)2, (PhF5)3P, Ag2CO3 | rsc.orgnih.govrsc.org |

Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the formation of carbon-nitrogen bonds. acs.org This reaction can be applied to this compound to introduce amino groups. Research has shown that ortho-chlorodiarylamines can be prepared in high yields by the palladium-catalyzed C-N cross-coupling of this compound with appropriate amines, using P(t-Bu)3 as the ligand and NaOt-Bu as the base. chemsrc.com In the case of 3-halo-2-aminopyridines, specialized palladium catalysts and conditions have been developed to overcome challenges such as catalyst inhibition by the substrate. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| This compound | 2,3,7-trimethylbenzo[b]thien-6-amine | 2-Chloro-N-(2,3,7-trimethylbenzo[b]thien-6-yl)pyridin-3-amine | Pd-catalyzed, P(t-Bu)3, NaOt-Bu | 70-85% | chemsrc.com |

| 3-Halo-2-aminopyridines | Primary and Secondary Amines | N3-substituted-2,3-diaminopyridines | RuPhos- and BrettPhos-precatalysts, LiHMDS | Moderate to good | nih.govresearchgate.net |

Lithiation and Organometallic Transformations

The functionalization of halogenated pyridines through lithiation and subsequent organometallic transformations is a cornerstone of heterocyclic chemistry. For bromo-substituted nitrogen heterocycles like 3-bromopyridine (B30812), directed lithiation provides a powerful method for regioselective functionalization. While specific studies on the direct lithiation of this compound are not extensively detailed in the provided results, the principles governing these transformations in related compounds offer significant insight.

Strong bases, such as lithium diisopropylamide (LDA), are often employed for directed ortho-metalation (DoM), which typically occurs adjacent to a directing group. In the case of bromo-substituted nitrogen heterocycles, the nitrogen atom itself can direct lithiation. For instance, studies on 3-bromopyridine have thoroughly explored regioselective lithiation. The resulting organometallic intermediates are versatile and can be quenched with various electrophiles to introduce new functional groups and form new carbon-carbon bonds.

Furthermore, halogen-metal exchange is a common strategy. The bromine atom at the 3-position represents a prime site for such transformations, which can be followed by cross-coupling reactions. Transition metal catalysis, particularly with palladium, is instrumental in achieving chemoselective transformations at specific halogen sites, often favoring the more reactive C-Br bond over the C-Cl bond. This allows for participation in cross-coupling reactions like the Suzuki-Miyaura, Stille, or Heck reactions, where the halogen atom serves as a site for new bond formation with other organic molecules. ambeed.com

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I effect). uoanbar.edu.iqsmolecule.com This deactivates the ring towards electrophilic aromatic substitution, making it comparable to highly deactivated benzene derivatives like nitrobenzene. uoanbar.edu.iq Consequently, reactions such as nitration, sulfonation, and halogenation require vigorous or harsh conditions to proceed. uoanbar.edu.iqsmolecule.com

In an acidic medium, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring by placing a positive charge on the nitrogen, making an electrophilic attack even more difficult. uoanbar.edu.iq When substitution does occur, it preferentially happens at the 3-position (β-position), as the carbocation intermediate formed by attack at this position is the most stable among the possibilities (attack at C-2, C-3, or C-4). uoanbar.edu.iq The presence of the electron-withdrawing bromine and chlorine atoms in this compound further deactivates the ring, making electrophilic aromatic substitution particularly challenging.

Radical Reactions and Mechanistic Investigations

Radical reactions offer alternative pathways for the functionalization of pyridine rings, sometimes providing access to isomers not easily obtained through ionic reactions. One notable method is radical-initiated bromination. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a known technique for the bromination of certain pyridine derivatives. This method can offer a scalable and regioselective approach while avoiding harsh reagents like elemental bromine.

Another relevant reaction involves the synthesis of 2-(bromomethyl)-3-chloropyridine (B87951) from 3-chloropyridine (B48278) using NBS and AIBN, which proceeds via a radical mechanism to functionalize the methyl group. While this is not a direct substitution on the pyridine ring of this compound, it highlights the utility of radical pathways in modifying substituted pyridines. These radical mechanisms can lead to a variety of substitution products through subsequent radical coupling reactions. smolecule.com

Metal Complex Formation and Ligand Behavior

This compound, with its nitrogen lone pair, can act as a ligand, coordinating to metal centers to form a variety of complexes. The electronic properties and steric hindrance caused by the halogen substituents influence the coordination geometry and the properties of the resulting metal complexes.

This compound reacts with copper(II) halides to form complexes with the general formula L₂CuX₂, where L is the pyridine ligand and X is a halide (Cl or Br). tandfonline.comup.ac.zaclarku.edu The synthesis typically involves dissolving the copper(II) halide and the this compound ligand in a solvent like methanol, followed by slow evaporation. up.ac.za

X-ray crystallography has revealed interesting structural features and magnetic behaviors for these complexes. tandfonline.comup.ac.zaclarku.eduresearchgate.net For example, (this compound)dibromidocopper(II) is unusual because it crystallizes with both syn and anti conformations of the ligands within the same crystal. tandfonline.comclarku.edu The magnetic properties of these complexes are highly dependent on the specific halides involved. tandfonline.comup.ac.zaclarku.eduresearchgate.net

Table 1: Properties of Copper(II) Complexes with this compound Ligand

| Complex Name | Formula | Magnetic Behavior | Magnetic Coupling Constant |

| (this compound)dibromidocopper(II) | L₂CuBr₂ | Paramagnetic | θ = -0.9(1) K |

| (this compound)dichloridocopper(II) | L₂CuCl₂ | 1-D Antiferromagnetic | J = -19.6(1) K |

Data sourced from multiple studies. tandfonline.comup.ac.zaclarku.eduresearchgate.net

While direct synthesis of a platinum(II) carbene complex with a this compound ligand is not specified in the search results, related structures provide valuable insight into the potential ligand behavior. Research on platinum(II) complexes has shown that N-heterocyclic carbene (NHC) ligands can be stabilized by the coordination of a pyridine derivative. researchgate.net

Spectroscopic and Computational Analysis of 3 Bromo 2 Chloropyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 3-Bromo-2-chloropyridine. These methods provide detailed information on the molecular framework, connectivity, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the substitution pattern on the pyridine (B92270) ring of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different nuclei within the molecule.

¹H NMR spectra show signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegative bromine and chlorine substituents. nih.govnih.gov ¹³C NMR spectroscopy complements the proton data, showing five distinct signals for the carbon atoms of the pyridine ring. researchgate.netnih.gov The carbons directly bonded to the halogens (C2 and C3) are significantly shifted due to the strong inductive effects of chlorine and bromine.

| Nucleus | Description | Source |

|---|---|---|

| ¹H | The spectrum displays signals for the three distinct aromatic protons on the pyridine ring. Their chemical shifts are influenced by the positions of the halogen substituents. | nih.govnih.gov |

| ¹³C | The spectrum shows five unique signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the halogens (C-Cl and C-Br) exhibit characteristic downfield shifts. | researchgate.netnih.gov |

Vibrational Spectroscopy (IR, Raman).nih.govcymitquimica.comrsc.orgthermofisher.com

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecular structure of this compound. The vibrational modes are sensitive to the specific arrangement of atoms and the nature of the chemical bonds. thermofisher.com

The IR spectrum shows characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and the C-Cl and C-Br stretching vibrations. cymitquimica.comrsc.orgacs.orgresearchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring. nih.gov DFT calculations are often employed to assign the observed vibrational frequencies with high accuracy. thermofisher.com

| Spectroscopy | Technique/Source | Key Findings | Source |

|---|---|---|---|

| IR | FT-IR, ATR-IR | Displays characteristic bands for aromatic C-H, C=C/C=N ring, and C-halogen (C-Cl, C-Br) stretching vibrations. | nih.govacs.orgresearchgate.net |

| Raman | FT-Raman | Provides complementary data on the vibrational modes, especially useful for symmetric ring vibrations. | nih.gov |

Mass Spectrometry (MS).nih.gov

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. The technique provides definitive confirmation of the compound's elemental composition. The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This unique isotopic signature is a powerful tool for identifying the presence of both halogens in the molecule. Fragmentation analysis can reveal the sequential loss of the halogen atoms, providing further structural information. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| (this compound)dibromidocopper(II) | Triclinic | P-1 | a = 7.862(1) Å, b = 14.809(2) Å, c = 15.220(2) Å, α = 62.442(6)°, β = 83.013(7)°, γ = 89.974(7)° | google.com |

Electrochemical Studies.researchgate.net

Specific electrochemical studies detailing the redox properties of this compound are not prominently featured in the available literature. However, electrochemical methods such as cyclic voltammetry are instrumental in studying the reactivity of related halopyridines, particularly in the context of reductive cross-coupling reactions. For these types of compounds, cyclic voltammetry is used to determine reduction potentials and to investigate the mechanism of electrocatalytic processes. researchgate.net For example, studies on related pyridine N-oxides have shown that experimental results from cyclic voltammetry can be validated with computational methods like DFT to understand electronic properties. These techniques are crucial for developing synthetic methodologies that rely on the electrochemical activation of C-halogen bonds.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), plays a significant role in understanding the molecular properties of this compound and related compounds. thermofisher.com These theoretical studies provide insights that complement experimental findings.

DFT calculations are used to:

Optimize Molecular Geometry: Predicting bond lengths and angles which can be compared with X-ray crystallography data. thermofisher.com

Calculate Vibrational Frequencies: Aiding in the assignment of experimental IR and Raman spectra. thermofisher.com

Analyze Electronic Structure: Determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic transitions.

Map Electrostatic Potential (ESP): Identifying electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Study Noncovalent Interactions: Investigating interactions like halogen bonding in the solid state, which can influence crystal packing.

For halopyridines, these computational models are essential for rationalizing reactivity patterns, such as regioselectivity in substitution reactions, and for designing new functional materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or LANL2DZ, are instrumental in determining its geometry, stability, and electronic properties. scholarsresearchlibrary.comresearchgate.net

Molecular Structure and Conformation Analysis

DFT calculations are employed to determine the optimized equilibrium geometry of this compound. scholarsresearchlibrary.com These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The pyridine ring is expected to be largely planar, a characteristic feature of aromatic systems. smolecule.com

Key structural features revealed by DFT on analogous molecules include:

Steric Effects: The presence of adjacent bromine and chlorine atoms at the C3 and C2 positions, respectively, introduces significant steric hindrance. This repulsion can cause slight distortions in the planarity of the pyridine ring to achieve a more stable conformation. smolecule.com

Bond Lengths: Halogen substitution influences the bond lengths within the pyridine ring. Specifically, the presence of a chlorine atom at the C2 position is known to cause a shortening of the adjacent N–C(2) bond. researchgate.net The C-Br and C-Cl bond lengths are also critical parameters determined by these calculations. smolecule.com

Conformational Stability: By mapping the potential energy surface, DFT can identify the most stable conformer of the molecule, which is crucial for understanding its behavior in different chemical environments.

Below is a table of anticipated structural parameters for this compound, inferred from computational studies on closely related halogenated pyridines.

| Parameter | Predicted Value/Observation | Rationale/Reference Compound |

| Molecular Formula | C₅H₃BrClN | Basic molecular information. nih.gov |

| Molecular Weight | 192.44 g/mol | Calculated from atomic weights. nih.govsigmaaldrich.com |

| Ring Geometry | Largely planar aromatic ring | Characteristic of pyridine derivatives. smolecule.com |

| N-C(2) Bond | Shortened | Effect of halogen substitution at C2. researchgate.net |

| C-Br Bond Length | ~1.90 Å | Based on related brominated derivatives. smolecule.com |

| C-Cl Bond Length | ~1.74 Å | Based on related chlorinated derivatives. smolecule.com |

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its reactivity. DFT is a primary tool for calculating these properties, providing predictive insights into chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. scholarsresearchlibrary.com A smaller gap generally implies higher reactivity. scholarsresearchlibrary.com For 2,3-Dichloropyridine, a close structural analogue, the HOMO-LUMO gap was calculated to be 5.75 eV, suggesting a reactive nature. scholarsresearchlibrary.comresearchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, help predict how the molecule will behave in a reaction. mahendrapublications.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For halogenated pyridines, the electronegative nitrogen and halogen atoms create a complex potential surface that guides intermolecular interactions and reaction pathways. scholarsresearchlibrary.com

Reactivity in SNAr Reactions: DFT-derived descriptors can be used to predict reactivity in specific reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, properties like the electron affinity (approximated by LUMO energy) and the electrostatic potential at the reactive carbon atom are strong predictors of the reaction rate. rsc.org

The table below summarizes key electronic properties and reactivity descriptors calculated using DFT.

| Property/Descriptor | Definition/Significance | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Determines behavior as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines behavior as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. scholarsresearchlibrary.com |

| Electronegativity (χ) | The power of an atom/molecule to attract electrons. | Predicts charge flow in a reaction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | "Hard" molecules have large HOMO-LUMO gaps. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Identifies sites for nucleophilic and electrophilic attack. scholarsresearchlibrary.com |

Molecular Dynamics Simulations

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations can model the movement of atoms and molecules, providing insights into processes that occur over nanoseconds to microseconds.

For a molecule like this compound, MD simulations are particularly useful for:

Solvent Effects: Simulating the molecule in a solvent box (e.g., water, DMSO) to understand how solvent interactions affect its conformation and stability. nih.gov

Reaction Kinetics: MD can be used to explore the energy landscapes of reactions and simulate the pathways of chemical transformations, providing insights into reaction kinetics. vulcanchem.comarxiv.org

Interfacial Behavior: Investigating the orientation and interaction of the molecule at interfaces, such as a lipid membrane or a metal surface, which is crucial for applications in materials science and drug design. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are a broad category of methods, including DFT and higher-level ab initio techniques, used to solve the Schrödinger equation for a molecule. These calculations provide fundamental information about molecular structure and properties.

Ab initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) are sometimes used alongside DFT to provide highly accurate structural data for comparison. researchgate.net These methods are computationally more intensive but can offer a benchmark for DFT results. Studies on related halopyridines have utilized MP2 with basis sets like cc-pVTZ for precise structural computations. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is a quantum chemical technique used to study charge distribution and bonding interactions within a molecule. It provides a detailed picture of Lewis-type structures, atomic charges, and the stabilizing interactions (like hyperconjugation) between filled and empty orbitals. This analysis can explain the electronic effects of substituents, such as the charge transfer from the nitrogen lone pair to antibonding orbitals of the C-Cl or C-Br bonds. arabjchem.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another method used to analyze the electron density to define atomic properties and the nature of chemical bonds (e.g., covalent vs. ionic character). researchgate.netfip.org

The combination of these quantum chemical methods provides a comprehensive theoretical understanding of this compound, from its stable structure to its electronic makeup and predicted reactivity, guiding further experimental investigation.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Heterocyclic Systems

3-Bromo-2-chloropyridine serves as a fundamental building block for the synthesis of a wide array of more complex heterocyclic compounds. nordmann.globalcymitquimica.com The differential reactivity of the bromine and chlorine substituents allows for sequential, site-selective reactions, such as cross-coupling and nucleophilic substitution, providing a strategic advantage in multi-step syntheses. This controlled reactivity is crucial for constructing fused ring systems and introducing diverse functionalities necessary for biological activity. chemimpex.comnetascientific.com

A significant application of this compound is in the synthesis of thieno[3,2-b]pyridines, a class of fused heterocyclic compounds with established biological importance. researchgate.netcore.ac.uk A common and efficient methodology involves a palladium-catalyzed Sonogashira cross-coupling reaction between this compound and various terminal (hetero)arylalkynes. researchgate.netcore.ac.ukresearchgate.net The resulting 2-chloro-3-(alkynyl)pyridine intermediate undergoes a subsequent cyclization reaction upon treatment with a sulfur source, typically sodium sulfide (B99878) (Na₂S), to afford the desired 2-(hetero)aryl-substituted thieno[3,2-b]pyridine (B153574) framework. researchgate.netresearchgate.net

Researchers have optimized this process into a one-pot, two-step procedure, which avoids the isolation of the intermediate alkynylpyridine, often leading to improved yields and significantly reduced reaction times. researchgate.net The robustness of this method is demonstrated by its compatibility with a range of (hetero)arylalkynes, showcasing the versatility of this compound as a precursor to this important heterocyclic system. researchgate.netcore.ac.uk

| Starting Material | Coupling Partner (Alkyne) | Product | Reaction Type | Reference |

| This compound | Phenylacetylene | 3-(Phenylethynyl)-2-chloropyridine | Sonogashira Coupling | researchgate.netcore.ac.uk |

| 3-(Phenylethynyl)-2-chloropyridine | Sodium Sulfide (Na₂S) | 2-Phenylthieno[3,2-b]pyridine | Cyclization | researchgate.netcore.ac.uk |

| This compound | Various (Hetero)arylalkynes | 2-(Hetero)arylthieno[3,2-b]pyridines | One-Pot Sonogashira/Cyclization | researchgate.net |

The utility of this compound extends to the synthesis of specific molecules with known biological activities. chemimpex.com Its role as a versatile intermediate enables the construction of complex scaffolds that are central to the function of these molecules. For example, it is a documented precursor in the synthesis of nemertelline (B1230561), a tetra-substituted pyridine (B92270) marine alkaloid. chemicalbook.comcookechem.comsigmaaldrich.com The synthesis leverages the halogenated pyridine core to build the final complex structure. Furthermore, its derivatives are integral to creating novel heterocyclic systems that are screened for a wide range of biological activities, including those relevant to the development of new therapeutic agents. walisongo.ac.idmdpi.com

Pharmaceutical and Agrochemical Intermediates

This compound is widely recognized as a crucial intermediate in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.comechemi.comcymitquimica.com Its structure is a key component in the synthesis of active pharmaceutical ingredients (APIs) and the active compounds found in various crop protection products. nordmann.globalnbinno.comchemimpex.com The presence of the pyridine ring, a common motif in bioactive molecules, combined with the reactive halogen handles, makes it an ideal starting point for drug discovery and agrochemical development programs. chemimpex.commdpi.com

In pharmaceutical research, this compound and its derivatives are instrumental in the development of new therapeutic agents across various disease areas. chemimpex.comnetascientific.com It serves as a precursor for compounds targeting neurological disorders and is a building block for novel anti-tuberculosis agents. chemimpex.comchemimpex.comnih.gov For instance, the scaffold derived from methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, which can be synthesized from precursors related to 3-chloropyridine (B48278), is used to create a series of carboxamides, ureas, and thioureas with antimycobacterial activity. nih.gov Additionally, derivatives such as 5-bromo-2-chloropyridine-3-sulfonamide (B1526759) have been synthesized and evaluated for their antitumor activity, highlighting the role of this structural class in oncology research. mdpi.comnih.gov

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the enzyme's ATP-binding site. acs.org this compound serves as a valuable starting material for accessing substituted pyridine cores used in this area of drug discovery. Pyridine-3-sulfonamide derivatives, synthesized from the related 5-bromo-2-chloropyridine-3-sulfonyl chloride, have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. mdpi.comnih.gov Molecular docking studies of these inhibitors reveal specific binding modes within the kinase active site, underscoring the importance of the substituted pyridine framework for achieving potent and selective inhibition. mdpi.com The ability to functionalize the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. acs.org

| Inhibitor Class | Target Kinase | Precursor Fragment | Reference |

| Pyridine-3-sulfonamides | PI3Kα | 5-Bromo-2-chloropyridine | mdpi.comnih.gov |

| 2,3-diarylated chromones | p38α MAP kinase | 2-chloropyridine (B119429) | acs.org |

In the agrochemical sector, this compound and related halogenated pyridines are key intermediates for the synthesis of modern herbicides and fungicides. chemimpex.comchemimpex.comcymitquimica.comnbinno.com These intermediates are used to construct the core structures of active ingredients that help protect crops and improve agricultural yields. netascientific.comchemimpex.com For example, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which is structurally derived from a 3-chloropyridine precursor, is an essential intermediate in the synthesis of the major insecticide Chlorantraniliprole. scimplify.com This demonstrates the value of the chloropyridine moiety in creating effective pest control solutions. The versatility of these building blocks allows for the development of new agrochemicals with specific modes of action and improved environmental profiles. chemimpex.comgoogle.com

Material Science Applications

The utility of this compound extends into material science, where it serves as an intermediate for creating specialized polymers and materials. uni-muenchen.de Its bifunctional nature, with two different halogen atoms, allows for selective and sequential reactions, which is a critical feature in the controlled synthesis of well-defined functional materials.

One notable application is in the synthesis of thieno[3,2-b]pyridine derivatives, which are structural analogs of thiophene-based compounds known for their use in conducting polymers. Research has demonstrated that this compound can undergo a Sonogashira coupling with various (hetero)arylalkynes. The resulting chloro(hetero)arylethynylpyridines are then cyclized using a sulfur source like sodium sulfide (Na₂S) to form the desired 2-(hetero)arylthienopyridines. researchgate.net This synthesis can be performed in a two-step process or as a more efficient one-pot reaction. researchgate.net The thienopyridine core structure created from this process is a key component for building larger, conjugated systems with potential applications in organic electronics. These thienopyridine derivatives can be further functionalized, for example, through Suzuki cross-coupling reactions, to build complex molecules evaluated for various material properties. researchgate.net While direct polymerization of this compound is not widely documented, its role as a precursor for these functional heterocyclic systems is a key contribution to the field. researchgate.net

Table 1: Synthesis of Thienopyridines from this compound

| Starting Material | Reaction Type | Intermediate Product | Final Product Core | Potential Application | Reference |

| This compound | Sonogashira Coupling / Cyclization | 2-Chloro-(hetero)arylethynylpyridine | 2-(Hetero)arylthieno[3,2-b]pyridine | Precursors for Conducting Polymers, Organic Electronics | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as a valuable scaffold in such studies, allowing chemists to systematically modify its structure and evaluate how these changes affect efficacy and selectivity.

A significant example is the exploration of azaphenothiazines (aza-PTZs) as broad-spectrum antifungal agents. In these studies, 3-bromo-2-chloropyridines were reacted with thioanilines in a simple displacement reaction to produce various aza-PTZs. nih.gov This synthetic route was noted for its ease and high yields compared to other cyclization methods. nih.gov The introduction of the pyridine nitrogen, facilitated by the this compound precursor, was a key strategy to modulate the compound's properties, such as lipophilicity, and to investigate its effect on antifungal potency. This work led to the identification of several aza-PTZ analogs with potent activity against a range of medically important fungi, demonstrating the value of the pyridine core in developing new antifungal therapeutics. nih.gov

Similarly, derivatives such as 3-bromo-6-chloropyridine-2-formic acid are recognized as important intermediates for SAR studies. The modifiable nature of this scaffold allows for the synthesis of molecules with specific structures, which are then used in research and development to discover efficient drug candidate molecules. synquestlabs.com

Table 2: Examples of this compound in SAR Studies

| Precursor | Synthesized Class | Therapeutic Area | Key Finding | Reference |

| 3-Bromo-2-chloropyridines | Azaphenothiazines (aza-PTZs) | Antifungal | Incorporation of the pyridine ring resulted in potent antifungal activity and a more facile chemical synthesis. | nih.gov |

| 3-Bromo-6-chloropyridine-2-formic acid | Modified Pyridines | General Drug Discovery | Serves as a key intermediate for synthesizing molecules with ad hoc structures to obtain efficient drug candidates through SAR. | synquestlabs.com |

Analytical and Separation Science Applications

The synthesis of substituted pyridines often results in the formation of positional isomers, which can be challenging to separate due to their similar physicochemical properties. The development of effective analytical methods to separate these isomers is crucial for quality control and purification in pharmaceutical and chemical manufacturing.

A specific application involving this compound is the development of a liquid chromatography (LC) method for its own purity analysis, separating it from six of its positional isomeric impurities. rsc.org A study highlights the use of strategic, tier-based screening of stationary and mobile phases to achieve a baseline-resolved separation for this complex mixture. rsc.orgacs.org Various parameters, including column type, solvent effects, temperature, and gradient time, were evaluated to optimize the separation. This work underscores the analytical challenges posed by bromochloropyridine regioisomers and provides an efficient workflow for developing a robust LC method to ensure the purity of this compound. rsc.org

Table 3: LC Method Development for this compound Isomer Separation

| Analytical Challenge | Compound of Interest | Impurities | Technique | Goal | Reference |

| Isomer Separation | This compound | 6 positional bromochloropyridine isomers | Liquid Chromatography (LC) | Develop a rapid, baseline-resolved purity method. | rsc.orgacs.org |

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as gas chromatography (GC). chemscene.comresearchgate.net This process can increase volatility, improve thermal stability, or enhance detector response. chemscene.com While pyridine is sometimes used as a catalyst or basic solvent in derivatization reactions, a review of the scientific literature indicates that this compound itself is not utilized as a derivatizing agent for the analysis of other compounds. Its primary role in analytical science is as an analyte itself, particularly in the context of isomer separation and purity assessment. rsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Furthermore, the investigation of alternative starting materials and reagent systems is crucial. This includes exploring different halogenating agents and reaction conditions to achieve higher regioselectivity and avoid the formation of unwanted byproducts. The development of methods for the direct C-H functionalization of pyridine (B92270) rings is a particularly active area that could provide more atom-economical routes to 3-bromo-2-chloropyridine and its analogs.

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is paramount for improving the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce new carbon-carbon bonds at the bromine and chlorine positions. researchgate.netnih.gov Future research will focus on designing more active and selective catalysts that can operate under milder reaction conditions.

Key areas of interest include:

Ligand Development: Designing novel ligands for palladium and other transition metals to fine-tune catalyst reactivity and selectivity. This is particularly important for achieving chemoselective transformations at either the bromo or chloro position. rsc.org

Base-Metal Catalysis: Exploring the use of more abundant and less expensive base metals, such as nickel and copper, as catalysts for cross-coupling reactions. mdpi.com Nickel-catalyzed homocoupling reactions of chloropyridines have shown promise. mdpi.com

Photocatalysis: Utilizing visible-light-induced transformations as an environmentally friendly approach for constructing complex molecules from this compound derivatives. researchgate.net

| Catalyst System | Reaction Type | Key Advantages |

| PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling | Efficient formation of C-C bonds with terminal alkynes. researchgate.netnih.gov |

| NiCl₂·6H₂O | Homocoupling | Ligand-free conditions for the synthesis of 2,2'-bipyridines. mdpi.com |

| Rhodium Catalysts | C-H Activation | High functional group compatibility for alkylation and arylation. beilstein-journals.org |

Advanced Computational Modeling for Reaction Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition states, and the factors governing regioselectivity. researchgate.net

Future applications of computational modeling in this field will likely involve:

Predicting Reactivity: Accurately predicting the most reactive sites for nucleophilic or electrophilic attack, guiding the design of selective synthetic strategies.

Catalyst Design: In-silico screening of potential catalysts and ligands to identify the most promising candidates for experimental investigation. acs.org

Mechanism Elucidation: Detailed computational studies to unravel complex reaction pathways and identify key intermediates, aiding in the optimization of reaction conditions. mdpi.com

Expansion of Medicinal Chemistry Applications

This compound is a valuable scaffold for the synthesis of biologically active compounds. chemimpex.com Its derivatives have shown potential in various therapeutic areas.

Emerging trends in the medicinal chemistry applications of this compound include:

Kinase Inhibitors: The 3-amino-5-bromo-2-chloropyridine (B1291305) moiety has been identified as a key component in inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy. biosynth.com

Receptor Modulators: Derivatives are being explored as positive allosteric modulators for muscarinic acetylcholine (B1216132) receptors (M4 mAChR), which are implicated in neurological disorders. nih.gov

Antimicrobial Agents: The introduction of a nitro group to the this compound core is being investigated for the development of new antimicrobial compounds. smolecule.com

PD-1/PD-L1 Inhibitors: The related compound, 3-bromo-2-chlorophenol, is used to synthesize inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. guidechem.com

| Derivative Class | Therapeutic Target | Potential Application |

| Aminopyridines | PI3Kδ | Cancer biosynth.com |

| Pyrazolyl-pyridines | M4 mAChR | Neurological Disorders nih.gov |

| Nitropyridines | Various | Antimicrobial smolecule.com |

| Biphenylamines | PD-1/PD-L1 | Cancer Immunotherapy guidechem.com |

Sustainable and Environmentally Benign Chemical Processes

There is a growing emphasis on developing "green" chemical processes to minimize environmental impact. For the synthesis and application of this compound, this translates to several key areas of research:

Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-derived solvents such as γ-valerolactone (GVL). acs.orgthieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive transition metal catalysts.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, particularly for industrial production. smolecule.com

The development of base-promoted amination of polyhalogenated pyridines in water is a significant step towards more environmentally friendly processes. acs.org The search for more efficient and environmentally friendly methods for synthesizing derivatives of 3-chloropyridine (B48278) is an urgent need for industrial applications. google.com

Q & A

Q. What are the standard synthetic methods for preparing copper(II) complexes using 3-bromo-2-chloropyridine?

Copper(II) complexes are synthesized by reacting stoichiometric amounts of copper(II) halides (e.g., CuCl₂·2H₂O or CuBr₂) with this compound in protic solvents like 1-propanol. For example, dissolving 0.5 mmol CuCl₂·2H₂O and 1.0 mmol ligand in 8 mL 1-propanol yields bis(this compound)dichloridocopper(II) (32% yield). Slow evaporation over days facilitates crystallization, though yields vary due to ligand recrystallization .

Q. How are these complexes characterized structurally and compositionally?

Key techniques include:

- IR spectroscopy : Identifies ligand coordination via shifts in pyridine ring vibrations (e.g., 1577 cm⁻¹ for C=N stretching in compound 2) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages for C₁₀H₆N₂Cl₂Br₄Cu) .

- Single-crystal X-ray diffraction : Resolves coordination geometry (e.g., distorted tetrahedral vs. square planar) and intermolecular interactions .

Advanced Research Questions

Q. How do ligand conformations (syn vs. anti) influence magnetic properties in copper(II) complexes?

Syn- and anti-conformations in (this compound)₂CuX₂ complexes alter crystal packing and magnetic superexchange pathways. For instance, compound 1 [(this compound)₂CuBr₂] exhibits paramagnetism (θ = -0.9 K) due to weak halide···halide interactions (>5 Å), while compound 2 [(this compound)₂CuCl₂] shows 1-D antiferromagnetic behavior (J = -19.6 K) linked to its syn-conformation and distorted tetrahedral geometry .

Q. What challenges arise in crystallizing dichloride analogs, and how can they be mitigated?

Dichloride complexes (e.g., compound 2) often yield poor-quality crystals due to solvent sensitivity or conformational flexibility. Repeated crystallization attempts in 1-propanol/acetonitrile mixtures and rapid filtration to remove unreacted ligand can improve crystal stability. However, incomplete refinement (e.g., mean trans angle of 150° at Cu in compound 2) may persist .

Q. How does photoinduced nucleophilic substitution expand the utility of this compound?

Under UV light, this compound reacts with phenols (e.g., 4-(tert-butyl)phenol) to form benzofuropyridines via intramolecular cyclization. Optimizing solvent polarity (e.g., DMF) and irradiation time increases yields (e.g., 25% for 6-(tert-butyl)benzofuro[2,3-b]pyridine) .

Q. Why do bromide ligands favor dual syn/anti conformations in the same crystal lattice?

Bromide’s larger ionic radius increases lattice flexibility, enabling co-crystallization of syn- and anti-conformers in compounds like (this compound)₂CuBr₂. This rare phenomenon enhances magnetic diversity, as seen in compound 3’s weak ferromagnetism (J = 2.9 K) .

Methodological Insights

- Magnetic susceptibility analysis : Use SQUID magnetometry (0–50 kOe, 1.8–300 K) to fit data to models like the Heisenberg chain (for 1-D systems) or Curie-Weiss law (for paramagnets) .

- Crystallographic refinement : SHELXL software is preferred for small-molecule structures, though partial disorder in dichloride complexes may require constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.